REACTION_CXSMILES
|
[CH2:1]([O:3][P:4]([CH2:9][CH2:10][C:11]([O:13]CC1C=CC=CC=1)=[O:12])([O:6][CH2:7][CH3:8])=[O:5])[CH3:2].C(OP(CCC(OCC)=O)(OCC)=O)C.O.CCCCCC>C(O)C>[CH2:7]([O:6][P:4]([CH2:9][CH2:10][C:11]([OH:13])=[O:12])([O:3][CH2:1][CH3:2])=[O:5])[CH3:8]
|
Name
|
|
Quantity
|
12.1 g
|
Type
|
reactant
|
Smiles
|
C(C)OP(=O)(OCC)CCC(=O)OCC1=CC=CC=C1
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)OP(=O)(OCC)CCC(=O)OCC
|
Name
|
catalyst
|
Quantity
|
2 g
|
Type
|
catalyst
|
Smiles
|
|
Type
|
CUSTOM
|
Details
|
After stirring under an H2 atmosphere for 4 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
the active carbon is filtered off
|
Type
|
DISTILLATION
|
Details
|
the solvent is distilled out
|
Type
|
CUSTOM
|
Details
|
The product results as a colourless oil which
|
Type
|
CUSTOM
|
Details
|
slowly solidifies to a colourless solid at room temperature
|
Type
|
CUSTOM
|
Details
|
be removed
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |